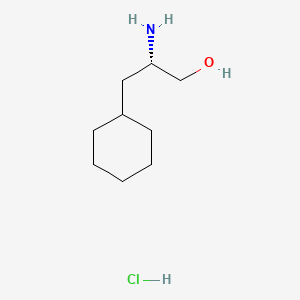

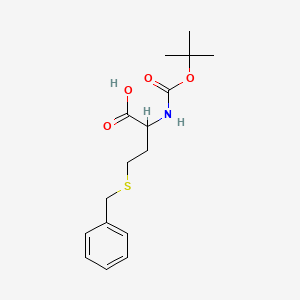

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride

Overview

Description

The compound "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride" is a chiral amino alcohol that is not directly mentioned in the provided papers. However, similar compounds with related structures and functionalities have been studied. For instance, the synthesis of enantiomerically pure amino acid derivatives from cycloheptadiene has been reported, which is relevant due to the structural similarities and the presence of amino alcohol functionalities in these compounds . Additionally, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols has been evaluated, indicating the potential biological importance of such structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene utilizes an acylnitroso Diels-Alder reaction, which is a key step in constructing the carbon framework of the compound . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 1-amino-6,7-O-cyclohexylidene-4-azaheptane and its metal complexes was proposed based on elemental analyses, IR, UV-VIS, and NMR spectra . Similarly, the crystal structure of a cobalt complex with 1-aminopropane-2-ol was determined by X-ray crystallography . These studies demonstrate the importance of spectroscopic methods in determining the molecular structure of chiral amino alcohols and their derivatives.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives has been explored in various contexts. For example, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols suggests that these compounds can interact with biological systems, potentially through chemical reactions with biomolecules . Additionally, the kinetic behavior of a cobalt complex with 1-aminopropane-2-ol has been studied, revealing insights into its reactivity and the influence of its chiral center on reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amino alcohols are influenced by their molecular structure. The presence of a chiral center, as well as the functional groups attached to the carbon framework, can affect properties such as solubility, melting point, and reactivity. While the specific properties of "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride" are not detailed in the provided papers, the studies on related compounds suggest that such properties are crucial for understanding their behavior in both chemical reactions and potential biological applications .

Scientific Research Applications

Antioxidant and Membrane Stabilizing Properties

- Antioxidant Activity: Research indicates that derivatives of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride, specifically hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, demonstrate weak antioxidant properties in vitro. These compounds were studied in various systems, including Fe(II)-stimulated ascorbate-dependent peroxidation, but did not exhibit significant antioxidant or antiradical activity. Nevertheless, they showed a notable anti-hemolytic effect in erythrocyte oxidative stress models, suggesting potential membrane stabilizing effects due to interaction with cell membrane structural components (Malakyan et al., 2010).

Antimalarial Activity

- Antimalarial Properties: A study on the synthesis of 2-amino-3-arylpropan-1-ols, which includes compounds structurally related to (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride, showed moderate antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This highlights their potential as therapeutic agents in the treatment of malaria (D’hooghe et al., 2011).

Uterine Relaxant Activity

- Uterine Relaxant Effects: Novel racemic derivatives of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride, specifically 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, have been synthesized and evaluated for their uterine relaxant activity. They exhibited potent uterine relaxant activity in vitro and significantly delayed the onset of labor in pregnant rats. These findings suggest their potential utility in obstetrics (Viswanathan & Chaudhari, 2006).

Antitumor Activity

- Potential in Cancer Treatment: Research into tertiary aminoalkanol hydrochlorides, closely related to (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride, has identified compounds with potential antitumor activity. These compounds have been tested for their efficacy in inhibiting tumor growth, indicating a possible role in cancer therapy (Isakhanyan et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHYDTXNZNVADC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583700 | |

| Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride | |

CAS RN |

117160-99-3 | |

| Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-cyclohexyl-1-propanolhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)